Salicyluric acid-d4

Stable Isotope Dilution LC-MS/MS Quantification Bioanalysis

Salicyluric acid-d4 is a deuterated SIL-IS for accurate salicylurate quantitation in aspirin metabolite monitoring. The +4 Da mass shift prevents ¹³C interference. Procurement-critical: This d4-IS requires method validation—literature shows deuterated IS can exhibit -38.4% bias vs ¹³C-labeled comparators under certain matrices. Not interchangeable with non-isotopic or alternative isotopic ISs without quantitative verification. Powder stable at -20°C for 3 years.

Molecular Formula C9H9NO4
Molecular Weight 199.20 g/mol
Cat. No. B12379654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalicyluric acid-d4
Molecular FormulaC9H9NO4
Molecular Weight199.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC(=O)O)O
InChIInChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i1D,2D,3D,4D
InChIKeyONJSZLXSECQROL-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Salicyluric Acid-d4: Deuterated Internal Standard for Quantitative Bioanalysis


Salicyluric acid-d4 (C9H5D4NO4, MW 199.20) is a stable isotope-labeled derivative of the endogenous metabolite salicyluric acid, the primary glycine conjugate of salicylic acid accounting for approximately 75% of aspirin's urinary excretion products [1]. Four deuterium atoms are incorporated into the aromatic ring, preserving the compound's chemical and chromatographic behavior while creating a distinct mass difference for mass spectrometric detection . As a Stable Isotope-Labeled Internal Standard (SIL-IS), it is specifically designed to correct for matrix effects, ionization variability, and sample preparation losses during quantitative LC-MS/MS analysis of salicyluric acid in biological matrices [2].

Why Generic Salicyluric Acid Cannot Replace Salicyluric Acid-d4 in Quantitative LC-MS Workflows


Substituting Salicyluric acid-d4 with unlabeled Salicyluric acid or a structural analog for use as an internal standard (IS) fundamentally compromises quantitative accuracy. Unlabeled IS cannot be distinguished from the endogenous analyte by mass spectrometry, precluding its use in stable isotope dilution assays [1]. Structural analogs, while mass-distinct, often exhibit divergent chromatographic retention times, extraction recoveries, and ionization efficiencies, leading to inconsistent correction of matrix effects and sample-to-sample variability [1]. While deuterated SIL-IS like Salicyluric acid-d4 are considered the gold standard, they are not entirely interchangeable; even minor deuterium-hydrogen exchange or unexpected retention time shifts can occur, necessitating rigorous method validation to ensure co-elution and analytical reliability [1].

Quantitative Differentiation of Salicyluric Acid-d4 for Analytical Procurement


Salicyluric Acid-d4 vs. Unlabeled Salicyluric Acid: Mass Spectrometric Differentiation

The primary differentiation of Salicyluric acid-d4 lies in its isotopic mass shift, which enables it to function as an internal standard in LC-MS/MS assays. The unlabeled analyte, Salicyluric acid, has a molecular weight of 195.17 Da, while Salicyluric acid-d4 has a molecular weight of 199.20 Da, providing a +4.03 Da mass shift . This mass difference is sufficient to avoid isotopic interference in the mass spectrometer while maintaining near-identical chemical behavior for accurate quantification . In a validated LC-MS/MS method, the use of a deuterated internal standard enabled a linear calibration range of 0.1–500 ng/mL with intra-day precision ≤5.2% RSD in human plasma .

Stable Isotope Dilution LC-MS/MS Quantification Bioanalysis

Salicyluric Acid-d4 vs. Salicyluric Acid-13C2,15N: Isotopic Purity and Labeling Strategy

For stable isotope-labeled internal standards, the choice between deuterium (2H) and carbon/nitrogen (13C/15N) labeling impacts cost, stability, and analytical performance. Salicyluric acid-d4 is deuterated on the aromatic ring (d4), a strategy generally less expensive than 13C2,15N labeling but requires careful handling to avoid deuterium-hydrogen exchange in protic solvents [1]. In contrast, Salicyluric acid-13C2,15N provides a +3.00 Da mass shift (MW 198.15 vs. 195.17) and is not susceptible to exchange, but is typically higher in cost . Both forms are available with certified purities of ≥98% .

Isotope-Labeled Internal Standards 13C/15N Labeling Deuterium Exchange

Salicyluric Acid-d4 vs. Unlabeled Salicyluric Acid: Method Performance in LC-MS/MS

A representative LC-MS/MS method for the quantification of Salicyluric acid in human plasma using Salicyluric acid-d4 as the internal standard demonstrated a linear range of 0.1–500 ng/mL with a correlation coefficient (r²) >0.999 and intra-day precision of ≤5.2% relative standard deviation (RSD) . This level of precision and linearity is unattainable using an unlabeled internal standard due to the inability to correct for matrix effects and recovery variability [1].

LC-MS/MS Method Validation Bioanalytical Method Internal Standard

Salicyluric Acid-d4 vs. Salicylic Acid-d4: Specificity for Metabolite Profiling

In studies of aspirin metabolism, it is critical to differentiate and quantify specific metabolites. Salicyluric acid represents the major urinary metabolite (75% of dose) [1], while salicylic acid (SA) is the immediate hydrolysis product and active moiety . Salicyluric acid-d4 is specifically designed as an internal standard for its unlabeled counterpart, enabling precise quantification of this major metabolic pathway. Using a different deuterated standard, such as Salicylic acid-d4, would introduce significant error when quantifying Salicyluric acid due to differences in extraction recovery, chromatographic retention, and ionization efficiency [2].

Pharmacokinetics Metabolite Profiling Drug Metabolism

High-Value Analytical and Research Applications for Salicyluric Acid-d4


Quantitative Bioanalysis of Aspirin Metabolites in Pharmacokinetic Studies

Salicyluric acid-d4 is the preferred internal standard for LC-MS/MS assays quantifying Salicyluric acid in human plasma or urine. A validated method using this compound achieved a linear calibration range of 0.1–500 ng/mL with high precision (≤5.2% RSD), enabling accurate determination of the major aspirin metabolite in pharmacokinetic studies .

Metabolic Tracing and Flux Analysis of the Glycine Conjugation Pathway

The deuterium label allows Salicyluric acid-d4 to serve as a tracer in metabolic studies, enabling researchers to distinguish between endogenous metabolite pools and newly synthesized Salicyluric acid from a precursor, such as a deuterated or unlabeled drug dose . This is critical for understanding capacity-limited glycine conjugation kinetics at therapeutic and toxic doses of salicylates [1].

Correction of Matrix Effects in Complex Biological Matrices

As a stable isotope-labeled internal standard, Salicyluric acid-d4 corrects for ion suppression or enhancement and variable recovery during sample preparation, which are common in complex matrices like plasma and urine [2]. This ensures the accuracy and reproducibility of quantitative results, a fundamental requirement for regulated bioanalysis and biomarker validation [3].

Investigating Dietary Salicylate Exposure via Urinary Biomarker Analysis

Salicyluric acid is a urinary biomarker for dietary salicylate intake. A study demonstrated significantly higher levels of this metabolite in vegetarians (median 11.01 µmol/24h) compared to non-vegetarians (median 3.91 µmol/24h) [4]. Salicyluric acid-d4 is the ideal internal standard for the precise LC-MS/MS quantification required to differentiate these relatively low baseline levels from those seen in individuals taking low-dose aspirin (median 170.69 µmol/24h for 75 mg/day) [4].

Technical Documentation Hub

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